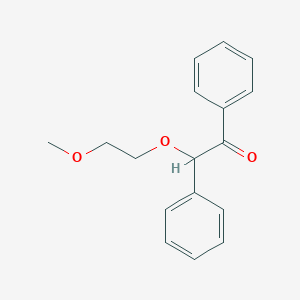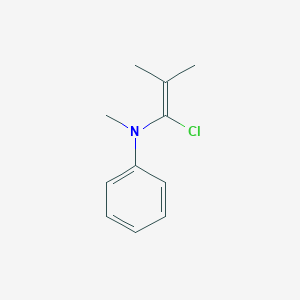
4,4,6-Trimethyl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-1,3-dioxane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the cyclization of 2,4,4-trimethyl-1,3-dioxane with sulfur dichloride (SCl₂) in the presence of a base, such as triethylamine. This reaction also proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted oxathianes
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .
In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its potential as an antimicrobial and antifungal agent suggests interactions with microbial cell membranes and enzymes .
Comparison with Similar Compounds
4,4,6-Trimethyl-1,3-oxathiane can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: Similar structure but without the trimethyl substitution.
Uniqueness
The presence of three methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other oxathianes and related compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing research continues to uncover its potential in biology, medicine, and industry.
Properties
CAS No. |
59323-71-6 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
InChI Key |
FADYOAZZVDDMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SCO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


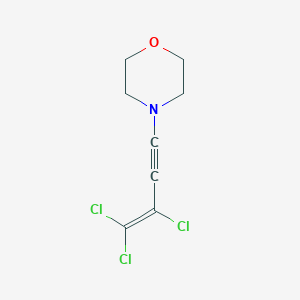
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


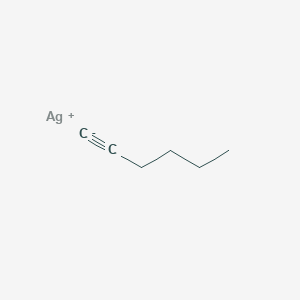
![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
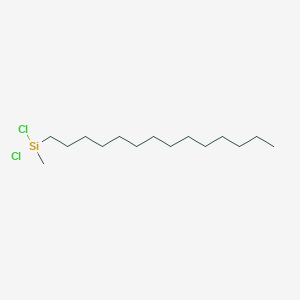

![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
